N-Acetyl-5-(9H-purin-6-ylthio)norvaline
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Overview
Description
N-Acetyl-5-(9H-purin-6-ylthio)norvaline is a synthetic compound that features a purine base attached to a norvaline amino acid via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-(9H-purin-6-ylthio)norvaline typically involves the reaction of purine-6-thiol with N-(chloroacetyl) dipeptide esters. The reaction is carried out in an aqueous medium in the presence of alkaline agents such as sodium hydroxide, carbonate, or bicarbonate . The reaction conditions must be carefully controlled to preserve the ester grouping, often requiring the use of triethylamine in precise amounts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-5-(9H-purin-6-ylthio)norvaline can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine base or the thioether linkage.
Substitution: The acetyl group or the purine base can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine base or the acetyl group .
Scientific Research Applications
N-Acetyl-5-(9H-purin-6-ylthio)norvaline has several scientific research applications:
Chemistry: It is used as a model compound to study thioether linkages and their reactivity.
Biology: The compound can be used to investigate the role of purine derivatives in biological systems.
Mechanism of Action
The mechanism of action of N-Acetyl-5-(9H-purin-6-ylthio)norvaline involves its interaction with specific molecular targets and pathways. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thioether linkage may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(5-(9H-purin-6-ylthio)pentanoyl)phenylalanine: Similar structure with a phenylalanine residue instead of norvaline.
N-(5-(9H-purin-6-ylthio)pentanoyl)alanine: Contains an alanine residue.
N-(5-(9H-purin-6-ylthio)pentanoyl)valine: Features a valine residue.
Uniqueness
N-Acetyl-5-(9H-purin-6-ylthio)norvaline is unique due to its specific combination of a purine base, a thioether linkage, and a norvaline residue. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
20977-22-4 |
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Molecular Formula |
C12H15N5O3S |
Molecular Weight |
309.35 g/mol |
IUPAC Name |
2-acetamido-5-(7H-purin-6-ylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C12H15N5O3S/c1-7(18)17-8(12(19)20)3-2-4-21-11-9-10(14-5-13-9)15-6-16-11/h5-6,8H,2-4H2,1H3,(H,17,18)(H,19,20)(H,13,14,15,16) |
InChI Key |
LYCDMFSYQJBFFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCSC1=NC=NC2=C1NC=N2)C(=O)O |
Origin of Product |
United States |
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